molecular formula C31H22N4O3 B430980 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B430980
M. Wt: 498.5g/mol
InChI Key: QIKVVUSTQQWKNJ-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these steps include palladium catalysts for coupling reactions, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and quinazolinone derivatives, such as:

Uniqueness

What sets 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of the indole and quinazolinone moieties, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C31H22N4O3

Molecular Weight

498.5g/mol

IUPAC Name

2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C31H22N4O3/c36-31-25-13-4-6-14-26(25)32-30(34(31)28-16-8-9-17-29(28)35(37)38)19-18-23-21-33(20-22-10-2-1-3-11-22)27-15-7-5-12-24(23)27/h1-19,21H,20H2/b19-18+

InChI Key

QIKVVUSTQQWKNJ-VHEBQXMUSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6[N+](=O)[O-]

Origin of Product

United States

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